

Synthesizing Novel Derivatives of 5-Amino-1-methylquinolinium: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Amino-1-methylquinolinium

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This document provides detailed application notes and experimental protocols for the synthesis of **5-Amino-1-methylquinolinium** and its novel derivatives. **5-Amino-1-methylquinolinium** is a known inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers. The ability to synthesize novel derivatives of this compound is crucial for structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents.

Overview of Synthetic Strategies

The synthesis of **5-Amino-1-methylquinolinium** and its derivatives commences with the commercially available starting material, 5-aminoquinoline. The core synthetic transformation is the quaternization of the quinoline nitrogen atom via N-methylation. Novel derivatives can be accessed by first functionalizing the 5-aminoquinoline core through electrophilic aromatic substitution reactions, followed by the N-methylation step. This approach allows for the introduction of a variety of substituents onto the quinoline scaffold, enabling the exploration of a broad chemical space.

Synthesis of 5-Amino-1-methylquinolinium Iodide

The parent compound, **5-Amino-1-methylquinolinium** iodide, is synthesized through a direct N-methylation of 5-aminoquinoline.

Experimental Protocol:

Materials:

- 5-aminoquinoline
- Methyl iodide (CH_3I)
- Anhydrous acetonitrile (CH_3CN) or dichloromethane (CH_2Cl_2)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Rotary evaporator
- Buchner funnel and filter paper
- Crystallization dish

Procedure:

- In a clean, dry round-bottom flask, dissolve 5-aminoquinoline (1.0 eq) in anhydrous acetonitrile or dichloromethane.
- To the stirred solution, add methyl iodide (1.5 - 2.0 eq).
- The reaction mixture is then gently heated to a mild reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, during which the product may precipitate.

- The solvent is removed under reduced pressure using a rotary evaporator.
- The resulting solid is collected by vacuum filtration and washed with a small amount of cold diethyl ether to remove any unreacted starting materials.
- The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield **5-Amino-1-methylquinolinium** iodide as a solid.[\[1\]](#)

Quantitative Data:

Parameter	Value	Reference
Starting Material	5-Aminoquinoline	Commercially Available
Reagent	Methyl Iodide	Commercially Available
Solvent	Acetonitrile or Dichloromethane	Commercially Available
Reaction Time	4-6 hours	Estimated
Temperature	Mild Reflux	[1]
Typical Yield	70-85%	Estimated based on similar reactions
Purity	>95% after recrystallization	Estimated

Synthesis of Novel Derivatives of 5-Amino-1-methylquinolinium

The synthesis of novel derivatives involves a two-step process: functionalization of the 5-aminoquinoline core, followed by N-methylation. Below are protocols for introducing bromo and nitro functionalities, which can serve as handles for further chemical modifications.

Synthesis of 5-Amino-8-bromo-1-methylquinolinium Iodide

Step 1: Bromination of 5-aminoquinoline

Experimental Protocol: Materials:

- 5-aminoquinoline
- N-Bromosuccinimide (NBS)
- Dichloromethane (CH_2Cl_2)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Dissolve 5-aminoquinoline (1.0 eq) in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
- Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
- Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 5-amino-8-bromoquinoline.

Step 2: N-methylation of 5-amino-8-bromoquinoline

Experimental Protocol: Follow the protocol described in section 2, using 5-amino-8-bromoquinoline as the starting material.

Synthesis of 5-Amino-8-nitro-1-methylquinolinium Iodide

Step 1: Nitration of 5-aminoquinoline

Experimental Protocol: Materials:

- 5-aminoquinoline
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Crushed ice

Procedure:

- Carefully add 5-aminoquinoline (1.0 eq) to concentrated sulfuric acid at 0 °C in a round-bottom flask.
- To this stirred solution, slowly add a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
- Pour the reaction mixture slowly onto crushed ice with stirring.
- Neutralize the solution with a suitable base (e.g., aqueous ammonia) to precipitate the product.
- Filter the solid, wash with cold water, and dry to obtain crude 5-amino-8-nitroquinoline.
- Purify the product by recrystallization.

Step 2: N-methylation of 5-amino-8-nitroquinoline

Experimental Protocol: Follow the protocol described in section 2, using 5-amino-8-nitroquinoline as the starting material.

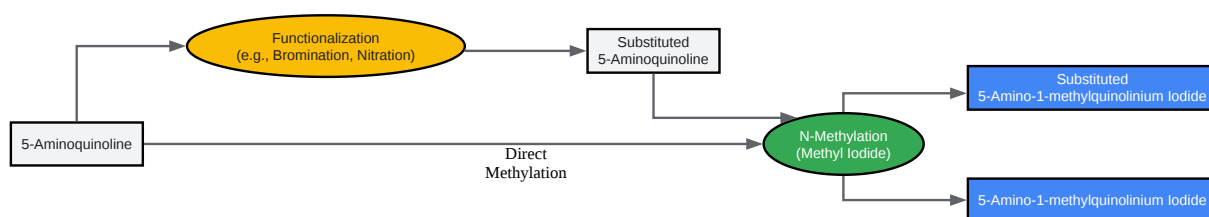
Quantitative Data for Derivative Synthesis:

Derivative	Functionalization Method	Key Reagent	Typical Yield (Step 1)	N-methylation Yield
8-Bromo	Electrophilic Bromination	N-Bromosuccinimide	60-75%	70-85%
8-Nitro	Electrophilic Nitration	HNO ₃ /H ₂ SO ₄	50-65%	65-80%

Yields are estimated based on literature for similar compounds.

Visualizing Workflows and Pathways

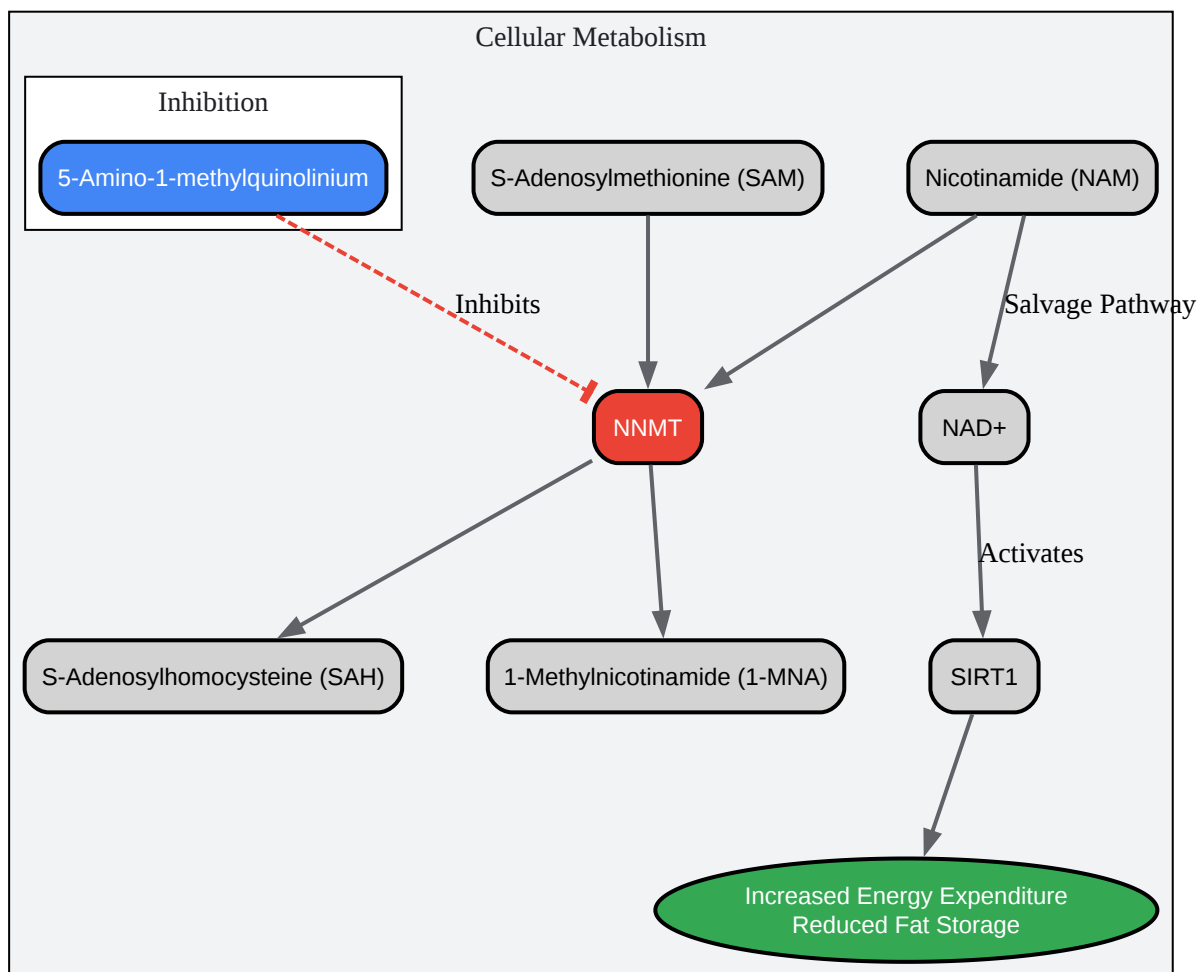
Synthetic Workflow for 5-Amino-1-methylquinolinium Derivatives



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Caption: General synthetic scheme for **5-Amino-1-methylquinolinium** and its derivatives.

Signaling Pathway of 5-Amino-1-methylquinolinium as an NNMT Inhibitor



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Caption: Mechanism of action of **5-Amino-1-methylquinolinium** via NNMT inhibition.

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References

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